molecular formula C₁₅H₂₂N₂O₂·HCl B1144401 p-Hydroxy Levomilnacipran Hydrochloride CAS No. 688320-03-8

p-Hydroxy Levomilnacipran Hydrochloride

Cat. No.: B1144401
CAS No.: 688320-03-8
M. Wt: 262.35
InChI Key:
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Description

p-Hydroxy Levomilnacipran Hydrochloride is a metabolite of Levomilnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Levomilnacipran is primarily used in the treatment of major depressive disorder (MDD) in adults. The compound this compound is formed through the hydroxylation of Levomilnacipran and is pharmacologically inactive .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Levomilnacipran involves several steps, starting from the racemic mixture of Milnacipran. The process includes enantioselective synthesis using ®-epichlorohydrin and subsequent reactions to form the desired enantiomer . The hydroxylation of Levomilnacipran to form p-Hydroxy Levomilnacipran is typically catalyzed by cytochrome P450 enzymes, primarily CYP3A4 .

Industrial Production Methods

Industrial production of Levomilnacipran and its metabolites, including p-Hydroxy Levomilnacipran, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and safe, avoiding the use of hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions

p-Hydroxy Levomilnacipran Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, although these are less common.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

p-Hydroxy Levomilnacipran Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of p-Hydroxy Levomilnacipran Hydrochloride involves its formation as a metabolite of Levomilnacipran. Levomilnacipran inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression .

Comparison with Similar Compounds

Similar Compounds

    Milnacipran: The racemic mixture from which Levomilnacipran is derived.

    Desvenlafaxine: Another SNRI used in the treatment of MDD.

    Venlafaxine: A widely used SNRI with a similar mechanism of action.

Uniqueness

p-Hydroxy Levomilnacipran Hydrochloride is unique due to its specific formation as a metabolite of Levomilnacipran. Unlike other SNRIs, Levomilnacipran has a more balanced reuptake inhibition of serotonin and norepinephrine, which may contribute to its efficacy and side effect profile .

Properties

CAS No.

688320-03-8

Molecular Formula

C₁₅H₂₂N₂O₂·HCl

Molecular Weight

262.35

Synonyms

(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-Cyclopropanecarboxamide Hydrochloride Monohydrochloride;  CS 1714; 

Origin of Product

United States

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